N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core linked to a pyrrolidine ring at the 1-position. The pyrrolidine’s 3-position is substituted with a 3-phenylpropanamide group.
Properties
IUPAC Name |
3-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-16(7-6-14-4-2-1-3-5-14)21-15-8-10-23(12-15)17-18-22-20-13-24(18)11-9-19-17/h1-5,9,11,13,15H,6-8,10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUBMRFAVMILBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
A widely adopted route begins with 2,3-dichloropyrazine (9 ), which undergoes nucleophilic substitution with hydrazine hydrate in ethanol to yield 2-hydrazinyl-3-chloropyrazine (10 ). Cyclization with triethoxymethane under reflux conditions generates the triazolo[4,3-a]pyrazine scaffold (11 ), achieving yields of 68–72%.
Key Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 80°C (reflux) | |
| Catalyst | None | |
| Reaction Time | 6 hours |
Alternative Cyclization Pathways
Microwave-assisted synthesis using N-guanidinosuccinimide (2 ) and amines under 170°C in acetonitrile provides a 45% yield of triazolo intermediates, reducing reaction times to 25 minutes. This method favors scalability but requires specialized equipment.
Functionalization with Pyrrolidine Moiety
Nucleophilic Substitution
The chlorine atom at position 8 of the triazolo[4,3-a]pyrazine core (11 ) is displaced by pyrrolidine-3-amine via nucleophilic aromatic substitution. Optimal conditions involve:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Diisopropylethylamine | |
| Temperature | Room temperature | |
| Yield | 65–70% |
Reductive Amination
An alternative route employs reductive amination between 8-formyl-triazolo[4,3-a]pyrazine and pyrrolidine-3-amine using sodium cyanoborohydride in methanol, achieving 58% yield. This method circumvents halogenated intermediates but requires strict pH control.
Amide Bond Formation with 3-Phenylpropanamide
Carbodiimide-Mediated Coupling
The final step couples 3-phenylpropanoic acid with the pyrrolidine-triazolo[4,3-a]pyrazine intermediate using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in dichloromethane.
Optimized Parameters :
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | DCC/HOSu | |
| Solvent | Dichloromethane | |
| Reaction Time | 12 hours | |
| Yield | 82% |
Microwave-Assisted Amidation
Microwave irradiation at 150°C in acetonitrile with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) reduces reaction time to 15 minutes while maintaining 78% yield.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization and amidation rates but may complicate purification. Ethanol and dichloromethane balance reactivity and practicality.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in halogenated intermediates, though their use remains unexplored for this specific compound.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) confirms ≥98% purity when using continuous flow purification.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through multi-step processes involving nucleophilic aromatic substitution (SNAr), amide coupling, and cyclization reactions. Key steps include:
Triazolopyrazine Core Formation
The triazolopyrazine scaffold is typically constructed via cyclocondensation of hydrazine derivatives with pyrazine precursors. For example:
-
Reaction of 3-aminopyrazine-2-carboxamide with trimethyl orthoformate under acidic conditions yields the triazolopyrazine ring .
-
Subsequent halogenation (e.g., chlorination at the 8-position) enables further functionalization .
Pyrrolidine Substitution
The pyrrolidine moiety is introduced via SNAr or Buchwald-Hartwig coupling:
-
Halogenated triazolopyrazines react with pyrrolidin-3-amine in the presence of i-Pr₂NEt and Pd catalysts (e.g., Pd(dba)₂) to form the C–N bond .
-
Yields for analogous reactions range from 44% to 69% , depending on solvent (NMP or MeCN) and temperature (rt to 140°C) .
Amide Bond Formation
The 3-phenylpropanamide side chain is introduced via carbodiimide-mediated coupling (e.g., EDCl/HOBt):
-
3-Phenylpropanoic acid reacts with the pyrrolidine amine group under mild conditions (DMF, rt).
-
Purity is enhanced via HPLC purification, with typical isolated yields of >85% .
Triazolopyrazine Ring
-
Electrophilic Substitution : Limited due to electron deficiency. Reactions occur preferentially at the 6-position under strong Lewis acid catalysis (e.g., AlCl₃) .
-
Nucleophilic Attack : The 8-position undergoes SNAr with amines or thiols in polar aprotic solvents (e.g., DMSO) .
Pyrrolidine Ring
-
Oxidation : Susceptible to oxidation by mCPBA or H₂O₂, forming pyrrolidone derivatives .
-
Ring-Opening : Reacts with strong acids (e.g., HCl) to yield linear amines .
Amide Group
-
Hydrolysis : Stable under physiological pH but cleaved by concentrated HCl or NaOH (reflux, 6–12 hours).
-
Reduction : LiAlH₄ reduces the amide to a secondary amine (>90% yield).
Thermal Stability
-
Decomposes above 250°C with char formation, as observed in TGA analysis of related triazolopyrazines .
Photolytic Degradation
-
UV exposure (254 nm) induces ring-opening of the triazolopyrazine core, forming pyrazine-2,3-diamine derivatives .
Hydrolytic Stability
| Condition | Degradation Product | Half-Life (25°C) |
|---|---|---|
| pH 1 (HCl) | 3-Phenylpropanoic acid + pyrrolidine | 8 hours |
| pH 13 (NaOH) | Same as acidic hydrolysis | 4 hours |
| Neutral (H₂O) | No degradation | >30 days |
Data adapted from stability studies on analogous amides .
Metabolic Reactions
In vitro studies of structurally similar compounds suggest:
-
Oxidation : Hepatic CYP3A4 mediates oxidation of the pyrrolidine ring to form N-oxide metabolites .
-
Conjugation : Glucuronidation at the amide nitrogen occurs in phase II metabolism .
Key Research Findings
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds with similar structures to N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide exhibit significant antitumor properties. The triazolo[4,3-a]pyrazine scaffold is particularly noted for its ability to inhibit cancer cell proliferation.
Case Study
A derivative of the triazolo[4,3-a]pyrazine family was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests potential for development as an anticancer agent .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes that play crucial roles in various biological processes. For instance, it may act as an inhibitor of monoamine oxidase (MAO), which is involved in neurotransmitter metabolism.
In vitro studies have reported that related compounds exhibit selective inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating a potential therapeutic application in neurodegenerative diseases .
Antimicrobial Properties
Research indicates that compounds derived from triazolopyrazine structures possess antimicrobial activities against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Findings
Studies have documented the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
Synthetic Routes
-
Formation of Triazolopyrazine Core :
- Cyclization of appropriate precursors under acidic or basic conditions.
-
Introduction of Pyrrolidine Moiety :
- Nucleophilic substitution reactions to attach pyrrolidine derivatives.
-
Attachment of Phenylpropanamide Group :
- Acylation using phenylpropanoyl derivatives in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
For large-scale production:
- Continuous Flow Chemistry : Enhances efficiency and scalability.
- Catalytic Methods : Utilizes catalysts to improve reaction rates and yields.
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The compound binds to these kinases, blocking their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Core Structural Variations
The triazolopyrazine-pyrrolidine core is a common motif in kinase-targeting agents. Key analogs differ in substituents attached to the pyrrolidine or triazolopyrazine:
Key Observations :
Pharmacological Implications
While explicit activity data are unavailable in the provided evidence, structural trends suggest:
- Kinase Inhibition: The triazolopyrazine core is associated with ATP-competitive kinase inhibition.
- Selectivity : Piperazine/piperidine analogs () may exhibit divergent selectivity profiles due to altered hydrogen-bonding capacity and steric bulk .
Commercial and Research Status
- Target Compound: Not listed in commercial catalogs (e.g., –6), suggesting it is a novel research compound.
- Analogs : Piperidine and piperazine derivatives are commercially available (e.g., Enamine Ltd., American Elements), indicating established synthetic protocols .
Biological Activity
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant studies that highlight its significance in medicinal chemistry.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of 340.34 g/mol. The structure features a triazolo[4,3-a]pyrazine moiety linked to a pyrrolidine and a phenylpropanamide group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N8O2 |
| Molecular Weight | 340.34 g/mol |
| CAS Number | 2034520-86-8 |
Antimalarial Potential
Research indicates that compounds with similar triazolo[4,3-a]pyrazine structures exhibit significant antimalarial activity. A study focused on triazolo derivatives showed promising results against Plasmodium falciparum, with several compounds demonstrating low IC50 values, suggesting potent inhibitory effects on the parasite's growth . Although specific data for this compound is limited, its structural similarity to these active compounds indicates potential efficacy in antimalarial applications.
The mechanism of action for compounds in this class often involves inhibition of critical enzymes within the parasite's life cycle. For instance, the inhibition of falcipain-2 (FP-2), a cysteine protease essential for hemoglobin degradation in P. falciparum, has been identified as a key target for triazolo derivatives . This suggests that this compound may similarly interact with such targets.
Other Biological Activities
Compounds based on the triazolo scaffold have also been reported to possess other biological activities including:
- Antibacterial : Inhibitory effects against various bacterial strains.
- Antifungal : Efficacy in treating fungal infections.
- Anti-inflammatory : Reduction of inflammation markers in vitro and in vivo models.
These activities highlight the versatility of triazolo derivatives as potential therapeutic agents across different disease states.
Study 1: Triazolo Derivatives in Antimalarial Drug Discovery
A comprehensive study synthesized a library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides and evaluated their antimalarial properties. Among the synthesized compounds, several demonstrated IC50 values below 5 µM against P. falciparum, indicating strong antimalarial potential. This study underscores the importance of structural modifications in enhancing biological activity .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of triazolo derivatives has revealed that substituents on the triazole ring significantly affect biological activity. For example, modifications at specific positions on the ring can enhance binding affinity to target enzymes or receptors involved in disease pathways. Such insights are crucial for designing more effective derivatives like this compound.
Q & A
Q. What are the common synthetic strategies for preparing N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide?
The synthesis typically involves multi-step reactions starting with functionalization of the triazolopyrazine core. Key steps include:
- Cyclocondensation : Formation of the triazole ring via reaction of hydrazine derivatives with carbonyl-containing precursors under reflux conditions (e.g., ethanol at 80°C) .
- Pyrrolidine coupling : Introduction of the pyrrolidin-3-yl moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
- Amide bond formation : Final coupling of 3-phenylpropanoyl chloride to the pyrrolidine intermediate using DCM as a solvent and DIPEA as a base .
Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol .
Q. How is the structural integrity of this compound validated during synthesis?
Characterization relies on:
- NMR spectroscopy : - and -NMR confirm regiochemistry of the triazole ring and substitution patterns on the pyrrolidine moiety .
- Mass spectrometry (HRMS) : Validates molecular weight with precision ≤2 ppm error .
- HPLC : Purity ≥95% is standard, using C18 columns and acetonitrile/water mobile phases .
Q. What preliminary assays are used to assess its biological activity?
Initial screening includes:
- Kinase inhibition assays : Testing against adenosine A₁/A₂A receptors (IC₅₀ values via radioligand binding) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ ~5–20 µM) .
- Solubility and stability : PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24h .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the triazolopyrazine intermediate?
Critical parameters include:
- Temperature control : Reflux in anhydrous dioxane at 100°C minimizes side reactions during cyclocondensation .
- Catalyst selection : Use of carbonyldiimidazole (CDI) for activating carboxylic acids reduces racemization in amide couplings .
- Solvent polarity : High-polarity solvents (DMF, DMSO) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis .
Statistical optimization (e.g., DoE) is recommended to balance competing factors .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence target binding affinity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl at para position) enhance kinase inhibition (e.g., A₂A receptor IC₅₀ reduced by 40% vs. unsubstituted analogs) .
- Steric hindrance : Bulky substituents on the pyrrolidine nitrogen reduce off-target binding to CYP450 isoforms .
Computational docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding poses to adenosine receptors .
Q. How to resolve contradictions in reported biological activity data across similar analogs?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Metabolic interference : Use liver microsomes (human/rat) to identify active metabolites confounding cellular assays .
- Crystallography : Co-crystallize the compound with A₂A receptor (PDB ID: 4UHR) to validate binding modes .
Q. What strategies mitigate metabolic instability in vivo?
Approaches include:
- Deuterium incorporation : Replace labile C-H bonds in the pyrrolidine ring (e.g., C3 position) to slow CYP3A4-mediated oxidation .
- Prodrug design : Mask the amide as a tert-butyl carbamate, cleaved enzymatically in target tissues .
- PK/PD modeling : Use compartmental models to optimize dosing intervals based on t₁/₂ data from rodent studies .
Q. How can computational tools guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Key methods:
- QSAR models : Train on datasets of logBB values for triazolopyrazines (e.g., MOE descriptors: PSA <90 Ų, logP 2–4) .
- PAMPA-BBB assay : Prioritize compounds with Pe >4.0×10⁻⁶ cm/s in parallel artificial membrane permeability assays .
- Free energy perturbation (FEP) : Predict ΔΔG for BBB transporter binding (e.g., P-gp efflux) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
